molecular formula C10H14Br2O4 B172367 Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate CAS No. 1659-96-7

Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate

Cat. No. B172367
CAS RN: 1659-96-7
M. Wt: 358.02 g/mol
InChI Key: VLXDXFLLOMQLFL-UHFFFAOYSA-N
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Description

Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate, commonly known as DDBDC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DDBDC is a cyclic compound that contains two ester groups, two bromine atoms, and a cyclohexane ring. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. In

Scientific Research Applications

DDBDC has been studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. DDBDC has also been studied for its potential use as a ligand in coordination chemistry. Additionally, DDBDC has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

Mechanism Of Action

The mechanism of action of DDBDC is not well understood. However, it is believed that its unique structure and properties may allow it to interact with biological molecules such as enzymes and receptors.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DDBDC. However, some studies have suggested that it may have antioxidant properties and may be able to scavenge free radicals. Additionally, DDBDC has been shown to have some antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DDBDC in lab experiments is its unique structure, which may allow it to interact with biological molecules in novel ways. Additionally, DDBDC is relatively easy to synthesize and purify, making it a convenient starting material for other compounds. However, one of the limitations of using DDBDC is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on DDBDC. One area of interest is in the development of new compounds based on the structure of DDBDC. Additionally, further studies are needed to understand the mechanism of action of DDBDC and its potential applications in various scientific fields. Finally, there is a need for more research on the biochemical and physiological effects of DDBDC to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of DDBDC involves the reaction of dimethyl cyclohexane-1,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through a substitution mechanism, where the bromine atoms replace the two methoxy groups in the dimethyl cyclohexane-1,4-dicarboxylate. The product is then purified through recrystallization to obtain pure DDBDC.

properties

CAS RN

1659-96-7

Product Name

Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate

Molecular Formula

C10H14Br2O4

Molecular Weight

358.02 g/mol

IUPAC Name

dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C10H14Br2O4/c1-15-7(13)9(11)3-5-10(12,6-4-9)8(14)16-2/h3-6H2,1-2H3

InChI Key

VLXDXFLLOMQLFL-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br

Canonical SMILES

COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br

synonyms

DIMETHYL 1,4-DIBROMOCYCLOHEXANE-1,4-DICARBOXYLATE

Origin of Product

United States

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